3-benzyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one
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Overview
Description
3-benzyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of imidazoquinazolines, which are known for their diverse biological activities. The presence of methoxy groups, a trifluoromethyl group, and a sulfanyl linkage contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Imidazoquinazoline Core: This step often involves the cyclization of an appropriate precursor, such as 2-aminobenzamide, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzyl and Methoxy Groups: The benzyl group can be introduced via a nucleophilic substitution reaction, while the methoxy groups are typically added through methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the Trifluoromethylbenzylsulfanyl Group: This step involves the formation of a sulfide bond, which can be achieved by reacting the imidazoquinazoline intermediate with 4-(trifluoromethyl)benzyl chloride in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazoquinazoline core or the benzyl groups, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to replace the methoxy or benzyl groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the imidazoquinazoline core.
Substitution: Various substituted imidazoquinazolines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, imidazoquinazolines are known for their potential as kinase inhibitors, making this compound a candidate for drug discovery and development. Its ability to interact with various biological targets can be explored for therapeutic applications.
Medicine
In medicine, the compound’s potential as an anticancer agent is of particular interest. The presence of the trifluoromethyl group is known to enhance the bioactivity of pharmaceutical compounds, potentially leading to more effective treatments.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 3-benzyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with molecular targets such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-c]quinazolines: Other compounds in this class share the imidazoquinazoline core but differ in their substituents, leading to variations in their biological activities.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups are known for their enhanced bioactivity and stability, similar to the compound .
Uniqueness
The uniqueness of 3-benzyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one lies in its combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both methoxy and trifluoromethyl groups enhances its potential as a bioactive molecule, while the sulfanyl linkage adds to its chemical versatility.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-benzyl-8,9-dimethoxy-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F3N3O3S/c1-35-22-13-19-20(14-23(22)36-2)31-26(37-15-17-8-10-18(11-9-17)27(28,29)30)33-21(25(34)32-24(19)33)12-16-6-4-3-5-7-16/h3-11,13-14,21H,12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKAZMIKCUEQMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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